(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce asymmetry in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired sulfinamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts and ligands can further enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfinamide can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Substituted sulfinamides.
Scientific Research Applications
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. The sulfinamide group can coordinate with metal catalysts, facilitating the formation of chiral products. The imine group can also participate in nucleophilic addition reactions, further contributing to the compound’s versatility in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, with similar chemical properties but opposite chirality.
N-[(1E)-ethylidene]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-[(1E)-ethylidene]-2-methylpropane-2-thioamide: A compound with a thioamide group, exhibiting different reactivity due to the presence of sulfur.
Uniqueness
(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which provides both steric and electronic effects that can be harnessed in asymmetric synthesis. Its ability to act as a chiral auxiliary and its versatility in various chemical reactions make it a valuable compound in organic chemistry.
Properties
CAS No. |
729559-09-5 |
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Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
N-ethylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3 |
InChI Key |
SFPPCFXOSJAOKL-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=N/S(=O)C(C)(C)C |
SMILES |
CC=NS(=O)C(C)(C)C |
Canonical SMILES |
CC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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